molecular formula C11H12N2O2 B8802464 2,5-Pyrrolidinedione, 3-amino-1-(phenylmethyl)-

2,5-Pyrrolidinedione, 3-amino-1-(phenylmethyl)-

Cat. No.: B8802464
M. Wt: 204.22 g/mol
InChI Key: GMZALANDDBDSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 3-amino-1-(phenylmethyl)- is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 3-amino-1-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 3-amino-1-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-amino-1-benzylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H12N2O2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2

InChI Key

GMZALANDDBDSBU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

56.5 g (0.184 mol) of 95% strength 1-benzyl-3-benzylaminopyrrolidine-2,5-dione are dissolved in 700 ml of ethanol and hydrogenated with 2 g of palladium on charcoal (5%) for 4 hours at 70° C. and 60 bar of hydrogen pressure. The catalyst is then filtered off, the filtrate is concentrated, and the residue is dried at 50° C./0.1 mbar. This gives 36.2 g of product with a content of 94%, determined by gas chromatography and corresponding to a yield of 91% of theory. Melting point 74° to 77° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.